N-[2-(benzylsulfanyl)thieno[3,2-d]pyrimidin-4-yl]-N,N-diethylamine
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Overview
Description
N-[2-(benzylsulfanyl)thieno[3,2-d]pyrimidin-4-yl]-N,N-diethylamine is a complex organic compound that belongs to the thienopyrimidine class. Thienopyrimidines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
Mechanism of Action
Target of Action
Thieno[3,2-d]pyrimidines, a class of compounds to which this molecule belongs, have been associated with diverse biological activities .
Mode of Action
Thieno[3,2-d]pyrimidines have been reported to exhibit various biological activities, suggesting that they may interact with multiple targets .
Biochemical Pathways
Thieno[3,2-d]pyrimidines have been associated with diverse biological activities, suggesting that they may influence multiple biochemical pathways .
Result of Action
Thieno[3,2-d]pyrimidines have been associated with diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(benzylsulfanyl)thieno[3,2-d]pyrimidin-4-yl]-N,N-diethylamine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often include heating the reactants in the presence of a desiccant such as calcium chloride to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(benzylsulfanyl)thieno[3,2-d]pyrimidin-4-yl]-N,N-diethylamine can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thienopyrimidine ring to its corresponding dihydro derivatives.
Substitution: The benzylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex thienopyrimidine derivatives.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidin-4-amine: Another thienopyrimidine derivative with similar biological activities.
Thieno[2,3-d]pyrimidin-4-one: Known for its anticancer properties.
Thieno[3,4-b]pyridine: Exhibits diverse biological activities and is used in various medicinal chemistry applications.
Uniqueness
N-[2-(benzylsulfanyl)thieno[3,2-d]pyrimidin-4-yl]-N,N-diethylamine stands out due to its unique benzylsulfanyl group, which imparts distinct chemical properties and biological activities. Its ability to inhibit cytochrome bd oxidase specifically makes it a valuable compound for further research in antimicrobial drug development.
Properties
IUPAC Name |
2-benzylsulfanyl-N,N-diethylthieno[3,2-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3S2/c1-3-20(4-2)16-15-14(10-11-21-15)18-17(19-16)22-12-13-8-6-5-7-9-13/h5-11H,3-4,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMABGSGDCRBFEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC2=C1SC=C2)SCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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